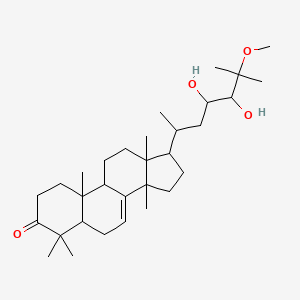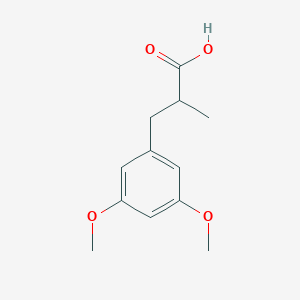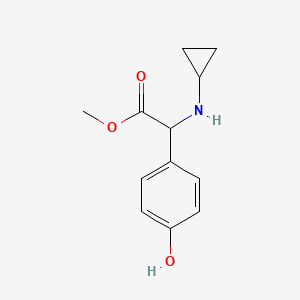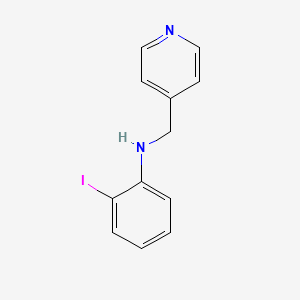![molecular formula C17H23NO3 B12118376 (1-{2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid CAS No. 620102-92-3](/img/structure/B12118376.png)
(1-{2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-{2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid is an organic compound with a complex structure that includes a cyclopentyl ring, an acetic acid moiety, and a 2,4-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-{2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid typically involves multiple steps. One common approach is to start with the cyclopentyl acetic acid, which undergoes a series of reactions to introduce the 2,4-dimethylphenyl group and the amino functionality. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions and can handle large volumes of reactants, making the process more efficient and cost-effective. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(1-{2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (1-{2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study enzyme interactions, receptor binding, and other biochemical processes. Its structural features make it a valuable tool for probing the mechanisms of biological systems.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring specific performance characteristics.
Mechanism of Action
The mechanism of action of (1-{2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, whether in a biological system or a chemical reaction.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1-{2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid include other cyclopentyl acetic acid derivatives and compounds with similar functional groups, such as:
- 2-(2,4-Dimethylphenyl)-2-hydroxy-acetic acid
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and structural features. This unique arrangement allows for distinct reactivity and interactions, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
620102-92-3 |
|---|---|
Molecular Formula |
C17H23NO3 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
2-[1-[2-(2,4-dimethylanilino)-2-oxoethyl]cyclopentyl]acetic acid |
InChI |
InChI=1S/C17H23NO3/c1-12-5-6-14(13(2)9-12)18-15(19)10-17(11-16(20)21)7-3-4-8-17/h5-6,9H,3-4,7-8,10-11H2,1-2H3,(H,18,19)(H,20,21) |
InChI Key |
PSSAKPVVASHYAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2(CCCC2)CC(=O)O)C |
solubility |
40.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B12118300.png)

![2-amino-1-(4-methoxybenzyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12118315.png)





![2-amino-1-(3,4-dichlorophenyl)-N-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12118365.png)





